(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
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Overview
Description
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic compound that features a pyrrol ring, a pyridazin ring, a piperazin ring, and a chlorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that this compound might also interact with kinases, leading to their inhibition.
Biochemical Pathways
These could potentially include pathways related to the activities of kinases, as well as those related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, and tumor growth .
Result of Action
These could potentially include the inhibition of kinases, the inhibition of microbial, viral, and fungal growth, the reduction of inflammation, the inhibition of oxidation processes, and the inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyridazin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrol Group: This step often involves the use of pyrrole and suitable coupling agents to attach the pyrrol group to the pyridazin ring.
Attachment of the Piperazin Ring: The piperazin ring is introduced through nucleophilic substitution reactions.
Incorporation of the Chlorophenyl Group: This final step involves the use of chlorobenzene derivatives and coupling reactions to attach the chlorophenyl group to the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds.
Biology
In biological research, (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone
- (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
- (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methylphenyl)methanone
Uniqueness
The uniqueness of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-16-5-3-4-15(14-16)19(26)25-12-10-24(11-13-25)18-7-6-17(21-22-18)23-8-1-2-9-23/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURBXCCRFKGEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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